N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[d]thiazole core with a methyl group at the 6-position, connected via an amide bond to a benzamide moiety substituted with a piperidin-1-ylsulfonyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications such as kinase inhibition or adjuvant potentiation .
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-5-10-17-18(13-14)27-20(21-17)22-19(24)15-6-8-16(9-7-15)28(25,26)23-11-3-2-4-12-23/h6-9,14H,2-5,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVCRDABCKUJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its inhibitory effects on specific receptor tyrosine kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Target of Action:
The primary target of this compound is the c-Met receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation, survival, and migration. The compound inhibits the tyrosine kinase activity of c-Met, leading to downstream effects that can impact cancer progression and metastasis.
Mode of Action:
Upon binding to the c-Met receptor, the compound disrupts its signaling pathways. This inhibition results in reduced cell proliferation and increased apoptosis in various cancer cell lines. The molecular mechanism involves the direct interaction with the active site of the c-Met receptor, preventing its phosphorylation and subsequent activation.
Pharmacokinetics
In silico studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties. These include:
- Good bioavailability: Indicating that the compound can be effectively absorbed into systemic circulation.
- Stability: The compound maintains its inhibitory effects over time under laboratory conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested: The compound has shown significant activity against breast cancer (MCF-7 and MDA-MB-231) and other tumor cell lines.
- Effects Observed: Inhibition of cell growth and induction of apoptosis were noted at varying concentrations .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Target | c-Met receptor tyrosine kinase |
| Cell Proliferation Inhibition | Significant reduction in growth observed in cancer cell lines |
| Apoptosis Induction | Increased apoptosis rates in treated cells |
| Pharmacokinetics | Favorable bioavailability and stability in vitro |
| Potential Applications | Anti-cancer therapies, targeting metastasis |
Case Studies
-
Case Study on Breast Cancer:
A study evaluating the effects of this compound on MCF-7 cells indicated a dose-dependent inhibition of proliferation with IC50 values suggesting effective concentrations for therapeutic use . -
Combination Therapy Research:
Research exploring combination therapies with doxorubicin revealed synergistic effects when used alongside this compound, enhancing overall cytotoxicity against resistant cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Tetrahydrobenzo[d]thiazole vs. Simple Thiazole
- Compound 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () replaces the tetrahydrobenzo[d]thiazole with a planar thiazole ring. This reduces steric hindrance and alters binding to hydrophobic pockets, enhancing its activity as a calcium channel activator for TLR adjuvant enhancement .
- Biological Impact : The saturated tetrahydrobenzo[d]thiazole in the target compound may improve metabolic stability compared to unsaturated thiazoles, which are prone to oxidation .
Substituents on the Tetrahydrobenzo[d]thiazole Core
- Methyl (Target) vs. Hydroxy/Amino Groups: (S)-4 (): Features a 6-hydroxy group, synthesized via lipase-catalyzed enantioselective acetylation. The hydroxyl group increases polarity but may reduce blood-brain barrier penetration compared to the methyl group in the target compound .
Benzamide Substituent Variations
Sulfonamide Group Modifications
- Piperidine vs. However, the larger ring size of morpholine may reduce target selectivity .
- Dimethylamine vs. Piperidine :
Carboxylic Acid vs. Sulfonamide
- Compounds 4i–4l (): These tetrahydrobenzo[d]thiazole derivatives feature carboxylic acid substituents instead of sulfonamides. The carboxylic acid group enhances water solubility but limits blood-brain barrier penetration. For example, 4i inhibits CK2 and GSK3β kinases (IC₅₀ = 0.8 µM and 1.2 µM, respectively), suggesting that polar groups favor kinase binding .
Kinase Inhibition
- Target Compound: No direct kinase inhibition data is available, but structural analogs like 4i–4l () show dual CK2/GSK3β inhibition. The methyl group in the target compound may reduce polarity, favoring interactions with hydrophobic kinase domains .
- Compound 31 (): A propylamino-substituted tetrahydrobenzo[d]thiazole linked to a benzamide inhibits specific receptors, highlighting the role of alkylamino groups in target engagement .
Anticancer Activity
- Triazole-Carboxylic Acid Derivatives (): Compounds like 5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show melanoma cell inhibition (GP = 62.25%). The target compound’s sulfonamide may offer a broader activity spectrum due to improved lipophilicity .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
